molecular formula C16H16N2O2 B1677619 Nafazatrom CAS No. 59040-30-1

Nafazatrom

Cat. No.: B1677619
CAS No.: 59040-30-1
M. Wt: 268.31 g/mol
InChI Key: ISBUYSPRIJRBKX-UHFFFAOYSA-N
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Preparation Methods

Nafazatrom is synthesized through a series of chemical reactions involving the formation of the pyrazolinone ring and the attachment of the naphthyloxyethyl group . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Nafazatrom undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

CAS No.

59040-30-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

5-methyl-2-(2-naphthalen-2-yloxyethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C16H16N2O2/c1-12-10-16(19)18(17-12)8-9-20-15-7-6-13-4-2-3-5-14(13)11-15/h2-7,11H,8-10H2,1H3

InChI Key

ISBUYSPRIJRBKX-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2

Appearance

Solid powder

59040-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(beta-naphthyloxy)ethyl)-3-methyl-2- pyrazolin-5-one
BAY g 6575
BAY-g 6575
BAY-g-6575
nafazatrom

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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